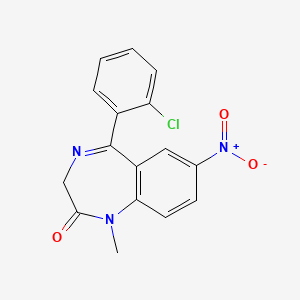
Methylclonazepam
Übersicht
Beschreibung
Methylclonazepam, also known as Meclonazepam or (S)-3-methylclonazepam, is a benzodiazepine derivative that was discovered by a team at Hoffmann-La Roche in the 1970s . It is similar in structure to clonazepam . It has sedative and anxiolytic actions like those of other benzodiazepines, and also has anti-parasitic effects against the parasitic worm Schistosoma mansoni .
Synthesis Analysis
The synthesis of Methylclonazepam has been reported in various studies . For instance, one study described the continuous flow synthesis of six benzodiazepines from aminobenzophenones . Another study mentioned the synthesis of clonazepam, which is structurally similar to Methylclonazepam .
Molecular Structure Analysis
The molecular formula of Methylclonazepam is C16H12ClN3O3 . The molecular weight is 329.74 g/mol . The structure of Methylclonazepam is similar to that of clonazepam .
Chemical Reactions Analysis
Methylclonazepam undergoes various metabolic reactions. One study identified the major in vitro phase I metabolites of Methylclonazepam using human liver microsomes . At least one monohydroxylated metabolite was identified for each compound .
Physical And Chemical Properties Analysis
Methylclonazepam has a molecular weight of 329.74 g/mol and a molecular formula of C16H12ClN3O3 . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .
Wissenschaftliche Forschungsanwendungen
Forensic Toxicology
Methyl Clonazepam has been characterized in forensic toxicology due to its emergence as a designer benzodiazepine . It’s used to update analytical methods for detecting new psychoactive substances in biological samples. The compound’s identification through advanced techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is crucial for forensic analysis .
Pharmacokinetics
The study of Methyl Clonazepam’s in vitro metabolites using human liver microsomes provides insights into its pharmacokinetics . Understanding its metabolic pathways, such as monohydroxylation and the reduction of the nitro group, is essential for predicting its behavior in the human body .
Clinical Psychiatry
Methyl Clonazepam’s analog, Clonazepam, has been extensively reviewed for its antimanic efficacy in bipolar disorder treatment . Such studies are significant for Methyl Clonazepam as they can guide the therapeutic use and clinical management of similar compounds in psychiatric conditions .
Neuropharmacology
Research on benzodiazepines, including Methyl Clonazepam, contributes to neuropharmacology by understanding their anti-convulsant properties. The hepatic metabolism involving cytochrome P450 enzymes and the antiepileptic properties of some metabolites are of particular interest .
Drug Abuse Monitoring
Methyl Clonazepam is monitored in drug abuse cases due to its psychoactive effects. Its detection in biological samples helps in the surveillance of substance abuse and aids in the development of strategies to combat illicit drug use .
Therapeutic Drug Monitoring
The compound’s characterization is vital for therapeutic drug monitoring, ensuring the correct dosage and avoiding potential drug interactions. This is especially important for benzodiazepines due to their narrow therapeutic index .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBJJDUDXZLTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203777 | |
| Record name | Methylclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one | |
CAS RN |
5527-71-9 | |
| Record name | ID 690 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLCLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

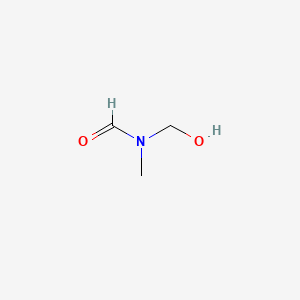
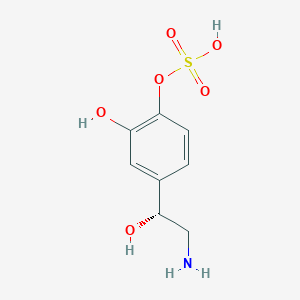
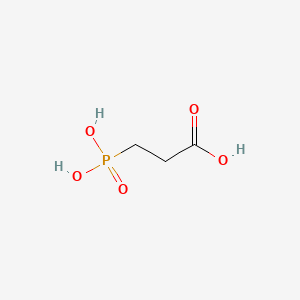
![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)


![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)


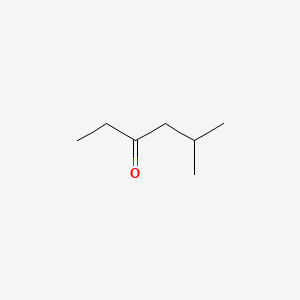
![6-Phenyl-4-(1-pyrrolyl)furo[2,3-d]pyrimidine](/img/structure/B1204228.png)
![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)
![2,12-Dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one](/img/structure/B1204234.png)